Product packaging for N(1)-(Azidobenzamidino)spermine(Cat. No.:CAS No. 133009-20-8)

N(1)-(Azidobenzamidino)spermine

Cat. No.: B145168
CAS No.: 133009-20-8
M. Wt: 346.5 g/mol
InChI Key: GMKZNYWDKADCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Photoreactive Polyamine Analogue Chemistry

N(1)-(Azidobenzamidino)spermine belongs to a class of compounds known as photoreactive polyamine analogues. These are synthetic molecules that mimic the structure and charge distribution of natural polyamines but contain a chemically inert group that becomes highly reactive upon exposure to ultraviolet (UV) light. nih.gov This photoreactive moiety, in the case of ABA-spermine, is an azidobenzamidino group attached to one of the terminal nitrogen atoms of the spermine (B22157) backbone. nih.gov

The core principle behind photoreactive analogues is to allow the molecule to bind to its target in a manner that closely resembles the natural ligand. Once equilibrium is reached, a pulse of UV light activates the azido (B1232118) group, converting it into a highly reactive nitrene. This nitrene then rapidly forms a covalent bond with nearby atoms, effectively "trapping" the analogue at its binding site. nih.gov This approach provides a snapshot of the interaction that is stable enough for subsequent biochemical analysis.

Rationale for Probe Development in Macromolecular Interaction Studies

The development of probes like this compound was driven by the need for more precise tools to map polyamine binding sites on macromolecules like nucleic acids and proteins. nih.gov Early studies relied on methods such as co-crystallography or computational modeling, which, while informative, may not always capture the dynamic interactions occurring in a solution or a cellular context.

This compound offers several advantages. It largely retains the biochemical properties of spermine, allowing it to be recognized and bound by the same molecular targets. nih.gov The ability to trigger the cross-linking reaction with UV light provides temporal control over the experiment. Furthermore, by incorporating a radiolabel or other tag into the ABA-spermine molecule, researchers can easily identify the specific proteins or nucleic acid sequences that have been labeled. This has been instrumental in providing high-resolution maps of polyamine binding sites, leading to a deeper understanding of their functional roles. nih.govnih.gov

Detailed Research Findings

The application of this compound has yielded significant insights into the role of polyamines in various biological processes.

Photoaffinity Labeling of Ribosomal RNA

A substantial body of research has utilized ABA-spermine to map the binding sites of polyamines on ribosomal RNA (rRNA), a critical component of the protein synthesis machinery. In studies on the Escherichia coli ribosome, ABA-spermine was covalently cross-linked to both the 16S and 23S rRNA subunits. nih.govnih.gov

In the 30S ribosomal subunit, the binding sites on the 16S rRNA were identified using techniques such as RNase H digestion and primer extension analysis. nih.gov These studies revealed that in naked 16S rRNA, ABA-spermine preferentially binds to the 5' domain, the internal and terminal loops of helix H24, and the upper part of helix H44. nih.gov Interestingly, the association of ribosomal proteins with the 16S rRNA altered the binding pattern, highlighting the influence of the ribosomal protein framework on polyamine interactions. nih.gov

Similarly, in the 50S subunit, ABA-spermine was used to identify polyamine binding sites on the 23S rRNA. nih.gov In naked 23S rRNA, domains I, II, IV, and V were found to be the preferred regions for cross-linking. nih.gov The assembly of the 50S subunit led to an increased interaction with these domains and the appearance of new cross-linking sites in domains III and VI. nih.gov These findings suggest that polyamines play a crucial role in the structural integrity and function of the large ribosomal subunit. nih.gov

The functional consequences of this binding have also been investigated. Ribosomes modified with ABA-spermine showed altered activity in protein synthesis assays, providing a direct link between polyamine binding at specific sites and ribosomal function. nih.govnih.gov

Probing DNA Structure in Nucleosomes

Beyond the ribosome, this compound has been employed to study the interaction of polyamines with DNA, particularly within the context of chromatin. In one study, ABA-spermine was used to photoaffinity label DNA in nucleosome core particles. nih.gov The sites of labeling were determined by exonuclease protection assays, which revealed that the probe cross-linked to the DNA at intervals of approximately 9.8 base pairs from the 3' end of each strand. nih.gov This periodic binding pattern, along with circular dichroism experiments, led to the proposal that polyamines can alter the helical twist of DNA within the nucleosome. nih.gov

Biochemical Properties and Synthesis

This compound is synthesized through the reaction of spermine with methyl 4-azidobenzimidate. nih.gov It has been shown to be a potent inhibitor of E. coli ornithine decarboxylase, a key enzyme in polyamine biosynthesis. nih.gov Comparative studies with another photoreactive analogue, N(1)-(azidonitrobenzoyl)spermine (ANB-spermine), have highlighted the distinct properties of ABA-spermine. For instance, ABA-spermine is taken up by yeast at a significantly higher rate than ANB-spermine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30N8 B145168 N(1)-(Azidobenzamidino)spermine CAS No. 133009-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133009-20-8

Molecular Formula

C17H30N8

Molecular Weight

346.5 g/mol

IUPAC Name

N'-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-azidobenzenecarboximidamide

InChI

InChI=1S/C17H30N8/c18-9-3-12-21-10-1-2-11-22-13-4-14-23-17(19)15-5-7-16(8-6-15)24-25-20/h5-8,21-22H,1-4,9-14,18H2,(H2,19,23)

InChI Key

GMKZNYWDKADCMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-]

Other CAS No.

133009-20-8

Synonyms

ABA-spermine
N(1)-(azidobenzamidino)spermine

Origin of Product

United States

Synthesis and Characterization of N 1 Azidobenzamidino Spermine

Chemical Synthesis Methodologies

The synthesis of N(1)-(Azidobenzamidino)spermine involves a multi-step process that begins with the selective protection of the amino groups on the spermine (B22157) molecule to control the site of modification.

A common synthetic strategy involves the following key steps:

Protection of Spermine: The primary and secondary amino groups of spermine are protected to prevent non-specific reactions. This is a crucial step to ensure that the azido (B1232118) group is introduced at the desired N(1) position.

Azidation: The protected spermine is then reacted with a suitable azidating agent. This reaction introduces the azide (B81097) (-N₃) functional group, which is essential for subsequent click chemistry reactions.

Deprotection: Finally, the protecting groups are removed from the spermine backbone to yield the final product, this compound.

An alternative approach for creating derivatives of spermine involves the synthesis of N¹,N¹²-diamidino-N⁴,N⁹-diacylated spermines. This method includes steps such as reacting with N-Carbethoxyphthalimide, fatty acids, and hydrazine (B178648) monohydrate, followed by the introduction of a guanidine (B92328) group and subsequent deprotection. researchgate.net

Spectroscopic Characterization for Structural Confirmation

To confirm the successful synthesis and purity of this compound, various spectroscopic techniques are employed. These methods provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of spermine and its derivatives, ¹H NMR spectra can confirm the presence of the characteristic proton signals of the polyamine backbone. researchgate.nethmdb.cahmdb.ca The introduction of the azidobenzamidino group would result in additional, distinct signals in the aromatic region of the spectrum, as well as shifts in the signals of the adjacent methylene (B1212753) protons of the spermine chain. The n+1 rule in NMR spectroscopy helps in determining the multiplicity of a proton signal, which is based on the number of adjacent protons. youtube.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for the successful incorporation of the azidobenzamidino group. High-resolution mass spectrometry can further confirm the elemental composition of the molecule. nih.govnist.govmassbank.eu The mass spectrum of the parent spermine molecule shows a specific fragmentation pattern that can be compared with that of the modified compound to identify the location of the modification. nist.govmassbank.eu

Preparation for Biological Applications (e.g., Radiochemical Labeling)

A key application of this compound is in biological studies, which often requires the compound to be radiolabeled for detection and quantification.

The azide group on this compound makes it an ideal candidate for "click chemistry," a set of biocompatible reactions that are rapid and specific. medchemexpress.com For radiolabeling, the azide group can react with an alkyne-containing radiotracer via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

For instance, a spermine derivative has been successfully labeled with gallium-68 (B1239309) ([⁶⁸Ga]) for use in positron emission tomography (PET) imaging of tumors. nih.gov The radiochemical yield for this process was found to be between 64-69%, with a high radiochemical purity of over 98%. nih.gov Another study utilized ¹⁴C-labeled polyamines to investigate their conjugation in rats, indicating that such labeled compounds can be tracked in biological systems. nih.gov

The preparation for biological applications involves dissolving the compound in a suitable buffer and, if necessary, filtering it to ensure sterility. medchemexpress.com The stability of the compound under storage conditions is also an important consideration, with recommendations often including storage at low temperatures (-20°C or -80°C) to maintain its integrity. medchemexpress.com

Molecular Mechanisms of N 1 Azidobenzamidino Spermine As a Photoaffinity Probe

Photoreactivity and Nitrene Generation in Biological Milieus

The key to the utility of N(1)-(Azidobenzamidino)spermine as a photoaffinity probe lies in its azido (B1232118) group, which is photoreactive. When exposed to ultraviolet (UV) light, typically in the range of 254-270 nm, the aryl azide (B81097) moiety undergoes photolysis. This process results in the liberation of nitrogen gas (N2) and the generation of a highly reactive and short-lived intermediate known as a nitrene.

The generated nitrene is a highly unstable species with a high propensity to react with its immediate surroundings. In a biological context, this means it can readily insert into various chemical bonds present in biomolecules such as proteins and nucleic acids. This rapid and indiscriminate reactivity upon photoactivation is the cornerstone of its function in "freezing" the non-covalent interactions of the parent spermine (B22157) molecule into stable, covalent bonds.

Principles of Covalent Cross-linking to Biomolecules

Once the reactive nitrene is generated, it can participate in a variety of chemical reactions that result in the covalent cross-linking of this compound to its target biomolecule. The primary mechanism involves the insertion of the nitrene into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, which are abundant in proteins and nucleic acids. This insertion forms a new, stable covalent bond, effectively tethering the spermine analogue to its binding partner.

Another potential reaction pathway for the nitrene is addition to double bonds, which are present in the side chains of certain amino acids and in the bases of nucleic acids. The efficiency and specificity of these cross-linking reactions are influenced by the lifetime of the nitrene and its proximity to reactive functional groups on the target biomolecule. The close association of the spermine moiety of the probe with its binding site ensures that the cross-linking occurs preferentially at or near this site.

Evaluation of Photoprobe Specificity and Photoreaction Efficiency

The utility of a photoaffinity probe is critically dependent on its specificity and the efficiency of the photoreaction. For this compound, specificity is largely conferred by the spermine component, which directs the probe to the natural binding sites of this polyamine. The photoreaction should ideally only be initiated upon UV irradiation, with the probe remaining inert in the dark to avoid non-specific labeling.

The efficiency of the photoreaction can be assessed by quantifying the amount of probe that becomes covalently attached to its target. This is often determined using radiolabeled probes or through immunochemical methods if an antibody against the probe or its target is available. Factors influencing efficiency include the quantum yield of nitrene formation, the reactivity of the nitrene with the surrounding solvent versus the target biomolecule, and the geometry of the binding pocket. Studies have shown that the azido group on the benzamidino moiety is an effective photolabel, leading to successful identification of polyamine-binding proteins.

Applications of N 1 Azidobenzamidino Spermine in Elucidating Macromolecular Binding Sites

Ribosomal Nucleic Acid Interaction Mapping

ABA-spermine has been instrumental in mapping polyamine binding sites within the ribosome, a complex molecular machine responsible for protein synthesis. By cross-linking ABA-spermine to ribosomal RNA (rRNA) and analyzing the modified sites, scientists have gained insights into how polyamines contribute to ribosomal structure and function. nih.govoup.com

Investigations using ABA-spermine have successfully identified spermine (B22157) binding sites on the 23S rRNA component of the large ribosomal subunit (50S) in Escherichia coli. nih.govoup.com In studies involving naked 23S rRNA, discrete regions of preferred cross-linking were found primarily in Domains I, II, IV, and V. nih.govoup.com

When the entire 50S ribosomal subunit was targeted, the interaction of ABA-spermine with these domains was generally enhanced. nih.gov However, the susceptibility of helix H38 in Domain II to cross-linking was significantly reduced, suggesting that the association with ribosomal proteins alters the accessibility of this site. nih.gov Furthermore, additional cross-linking sites were identified in Domains III and VI within the assembled 50S subunit. nih.gov The formation of a complete post-translocation complex, including the 30S subunit and tRNAs, led to further changes in the cross-linking pattern, particularly affecting helices H11-H13, H21, H63, H80, H84, H90, and H97. nih.gov These findings highlight the dynamic nature of polyamine interactions during the different stages of ribosome function and suggest a crucial role for polyamines in maintaining the structural and functional integrity of the large ribosomal subunit. nih.gov

Table 1: Identified N(1)-(Azidobenzamidino)spermine Cross-linking Sites in 23S rRNA

Ribosomal State Domain Specific Helix/Region Finding Citation
Naked 23S rRNA I, II, IV, V Discrete regions Preferred cross-linking sites nih.govoup.com
50S Subunit II Helix H38 Reduced cross-linking nih.gov
50S Subunit III, VI Not specified New cross-linking sites identified nih.gov

The binding sites of spermine on the 16S rRNA of the small ribosomal subunit (30S) have also been characterized using ABA-spermine. nih.govnih.gov In studies on naked 16S rRNA, the 5' domain, the internal and terminal loops of helix H24, and the upper part of helix H44 were identified as preferred binding sites for the photoprobe. nih.govnih.gov

The association of 16S rRNA with ribosomal proteins to form the 30S subunit was found to facilitate the interaction with ABA-spermine at most sites. nih.gov A notable exception was the 530 stem-loop, where modification by ABA-spermine was abolished in the assembled subunit. nih.govnih.gov Further assembly into a 70S ribosome complex with poly(U) and tRNA also altered the cross-linking susceptibility of 16S rRNA. nih.gov These results provide a map of spermine binding sites on the 16S rRNA and help to interpret the effects of polyamines on the function of the 30S ribosomal subunit, such as its role in decoding and tRNA recognition. nih.govresearchgate.net

Table 2: Identified this compound Cross-linking Sites in 16S rRNA

Ribosomal State Domain/Region Specific Helix/Region Finding Citation
Naked 16S rRNA 5' Domain Not specified Preferred binding site nih.govnih.gov
Naked 16S rRNA Not specified Helix H24 (internal and terminal loops) Preferred binding site nih.govnih.gov
Naked 16S rRNA Not specified Helix H44 (upper part) Preferred binding site nih.govnih.govfrontiersin.org

The interaction of polyamines with 5S rRNA, an integral component of the large ribosomal subunit, has been investigated through cross-linking with ABA-spermine. nih.gov These studies were performed on naked 5S rRNA as well as on 5S rRNA within the 50S subunit and the complete 70S ribosome from E. coli. nih.gov By using primer extension analysis, the specific locations of the covalent attachments were identified. nih.gov

For naked 5S rRNA, preferred polyamine binding sites were located in helices III and V, and in loops A, C, D, and E. nih.gov The binding of spermine to these sites was shown to induce conformational changes in the 5S rRNA, which in turn influenced several functions of the ribosome. nih.gov For instance, the covalent attachment of spermine to 5S rRNA within ribosomes was found to promote the binding of elongation factor G (EF-G). nih.gov

Table 3: Identified this compound Cross-linking Sites in 5S rRNA

Ribosomal State Structure Type Specific Location Finding Citation
Naked 5S rRNA Helix III, V Preferred binding sites nih.gov

Ribosomal Protein Cross-linking and Identification

While the primary focus of many ABA-spermine studies has been the mapping of binding sites on rRNA, the photoreactive probe also cross-links to ribosomal proteins. oup.comnih.gov Upon photoactivation, the azido (B1232118) group of ABA-spermine can react with adjacent groups on either rRNA or ribosomal proteins. oup.com It has been noted that in studies with 30S subunits, a majority of the ABA-spermine covalently attaches to the 16S rRNA, with over 75% of the incorporated probe being distributed to the RNA fraction. nih.gov The remaining portion of the probe cross-links to the associated ribosomal proteins. This secondary reaction provides evidence for the proximity of certain ribosomal proteins to polyamine binding sites on the rRNA, though detailed mapping of these protein cross-links is less common than for the rRNA sites. oup.comnih.gov

Deoxyribonucleic Acid Interaction and Structural Modulation

The utility of ABA-spermine extends beyond the study of ribosomes to the investigation of polyamine interactions with deoxyribonucleic acid (DNA). Polyamines are known to associate with DNA and influence its structure. nih.gov

ABA-spermine has been used to photoaffinity label DNA within nucleosome core particles, which are the fundamental repeating units of chromatin. nih.gov In these experiments, the sites of covalent attachment of ABA-spermine to the DNA were determined using an exonuclease protection method. nih.gov The study revealed both nonspecific labeling along the DNA and specific sites of higher occupancy. nih.gov A distinct pattern emerged where the specific sites of ABA-spermine labeling were spaced at 9.8 base pair intervals from the 3' end of each DNA strand. nih.gov This periodic labeling pattern, combined with other experimental data, suggests that polyamines like spermine can alter the helical twist of DNA when it is packaged within nucleosome core particles. nih.gov

Table 4: this compound Labeling Pattern on Nucleosome Core Particle DNA

Macromolecule Finding Specificity Implication Citation

Transfer Ribonucleic Acid (tRNA) Binding Site Analysis

This compound (ABA-spermine) has proven to be a valuable tool for mapping polyamine binding sites on transfer RNA (tRNA) due to its properties as a photoaffinity label. nih.gov This synthetic analog of spermine contains a photoreactive azido group that, upon exposure to UV light, forms a highly reactive nitrene. This nitrene then covalently bonds to nearby nucleotides, effectively "tagging" the specific binding location of the spermine analog on the tRNA molecule. nih.gov

Elucidation of Spermine Binding Sites in AcPhe-tRNA

In studies using acetylated phenylalanyl-tRNA (AcPhe-tRNA) from yeast, this compound has been instrumental in identifying preferential spermine binding locations. nih.gov When AcPhe-tRNA is free in solution, partial nuclease digestion experiments following photo-crosslinking have shown that ABA-spermine preferentially binds to distinct regions. nih.govnih.gov

These primary binding sites are located in the deep pocket formed by the D-stem and the variable loop, as well as in the anticodon stem. nih.govnih.gov The covalent attachment of ABA-spermine to these regions restricts enzymatic cleavage by nucleases, allowing for precise localization of the binding sites. nih.gov This methodology confirms that spermine stabilizes the core structure of the tRNA molecule by interacting with regions where the phosphate (B84403) backbone strands are in close proximity. nih.gov

ParameterValueReference
Photoprobe This compound nih.gov
Target Molecule AcPhe-tRNA (free in solution) nih.govnih.gov
Primary Binding Regions D-stem/variable loop pocket, Anticodon stem nih.govnih.gov
Methodology Photoaffinity labeling followed by partial nuclease digestion nih.gov

Comparative Studies with Other Aminoacyl-tRNAs

The interaction of polyamines with tRNA is not uniform across all tRNA species and is influenced by the specific structure and modifications of the tRNA molecule. While direct comparative studies extensively detailing the binding of this compound across a wide array of different aminoacyl-tRNAs are not broadly available, foundational research provides insights into this specificity. For instance, studies on yeast tRNAAsp have also successfully used photoactivatable spermine derivatives to map binding sites, revealing 3-4 spermine molecules that stabilize the central part of the tRNA. nih.gov

Different aminoacyl-tRNAs possess unique sequences, lengths, and post-transcriptional modifications. nih.gov These variations are expected to create distinct electrostatic surfaces and three-dimensional structures, thereby influencing the number and affinity of binding sites for polyamines like spermine and its analogs. Research on spermidine (B129725) binding has shown differences in the number of binding sites between yeast tRNAPhe and E. coli tRNAGlu2, underscoring that the tRNA's identity is a key determinant of polyamine interaction. nih.gov Although this compound is a stronger cross-linker than other analogs like ANB-spermine, the fundamental binding is an electrostatic interaction with the negatively charged phosphate backbone of the RNA. nih.govnih.gov Therefore, the specific arrangement of this backbone in different aminoacyl-tRNAs will dictate the precise location and avidity of ABA-spermine binding.

tRNA SpeciesPolyamine/AnalogKey FindingReference
AcPhe-tRNA (Yeast) This compoundBinding sites located at D-stem/variable loop and anticodon stem. nih.govnih.gov
tRNAAsp (Yeast) Photoactivatable spermine derivative3-4 spermine molecules stabilize the central tRNA structure. nih.gov
tRNAPhe (Yeast) SpermidinePossesses approximately 13-14 strong spermidine binding sites. nih.gov
tRNAGlu2 (E. coli) SpermidinePossesses approximately 15 strong and 4 weak spermidine binding sites. nih.gov

Biochemical and Molecular Effects of N 1 Azidobenzamidino Spermine As a Research Tool

Influence on Ribosomal Translational Functions

Polyamines are known to be intimately involved in the process of protein synthesis, also known as translation. They are found in high concentrations associated with ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.gov The use of AB-spermine has been instrumental in elucidating the specific effects of polyamines on various aspects of ribosomal function.

Modulation of Aminoacyl-tRNA Binding and Ribosomal Complex Stability

The accurate binding of aminoacyl-tRNA (aa-tRNA) to the ribosome is a critical step in ensuring the correct sequence of amino acids is incorporated into a growing polypeptide chain. mdpi.com Research utilizing AB-spermine has demonstrated that polyamines can influence this process. Specifically, photo-crosslinking of spermine (B22157) to ribosomes has been shown to enhance the efficiency of AcPhe-tRNA binding to poly(U)-programmed ribosome complexes. oup.com

Furthermore, polyamines like spermidine (B129725) play a crucial role in maintaining the structural integrity and stability of ribosomal subunits, particularly the small subunit (30S in bacteria). nih.govresearchgate.net Cryo-electron microscopy studies have revealed that the presence of spermidine is vital for stabilizing the 30S subunit of Staphylococcus aureus ribosomes, preserving the active conformation of helix 44, a key component of the decoding center. nih.gov The addition of spermidine helps to close the mRNA channel, facilitating the proper accommodation of mRNA. nih.gov

Impact on Peptidyltransferase Activity and Fidelity

The peptidyltransferase center (PTC) of the ribosome is responsible for catalyzing the formation of peptide bonds between amino acids. Studies involving AB-spermine have investigated the influence of polyamines on this catalytic activity. Interestingly, while spermine photolabeling increased the efficiency of aa-tRNA binding, it did not appear to affect the catalytic activity of the reconstituted ribosomal complex. oup.com

However, the same study noted that spermine photolabeling decreased the ribosome's ability to discriminate against and reject near-cognate aminoacyl-tRNAs, suggesting a potential impact on translational fidelity. oup.com In separate studies, poly(U)-programmed 70S ribosomes that had their 5S rRNA cross-linked with spermine demonstrated higher efficiency in peptidyl transferase activity compared to control ribosomes. nih.gov

Conformational Changes Induced in Ribosomal RNA and Protein Subunits

The binding of polyamines can induce significant conformational changes in both ribosomal RNA (rRNA) and ribosomal proteins. Using AB-spermine as a probe, researchers have mapped spermine binding sites on 5S rRNA, a component of the large ribosomal subunit. nih.gov These studies revealed that spermine binding induces a "loosening" of the structure of loop A, while promoting a more compact folding of loops C, D, E, and helices III and V. nih.gov These conformational shifts are significant as 5S rRNA is thought to act as a signal transducer between different functional regions of the 23S rRNA. nih.gov

High-resolution structural studies using X-ray crystallography have also identified specific spermine binding sites on tRNA. oup.com One spermine molecule was found to bind in the deep groove of the double helix, extending from the D-stem to the anticodon stem, altering the orientation and helical axis of the anticodon stem. oup.com A second spermine molecule binds near the variable loop. oup.com

Regulation of Polyamine Pathway Enzymes

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthetic and catabolic enzymes. researchgate.netmsu.ru AB-spermine, as a polyamine analog, can influence this delicate balance by interacting with key regulatory enzymes.

N(1)-(Azidobenzamidino)spermine as an Inhibitor of Ornithine Decarboxylase

Ornithine decarboxylase (ODC) is the first and often rate-limiting enzyme in the polyamine biosynthetic pathway, catalyzing the conversion of ornithine to putrescine. researchgate.netnih.govcreative-biolabs.com Due to its critical role, ODC is a major target for the regulation of polyamine levels. creative-biolabs.comnih.gov High levels of polyamines, such as spermidine and spermine, can lead to a decrease in ODC activity through a negative feedback mechanism. nih.gov This regulation is mediated by a protein called antizyme, the synthesis of which is induced by high polyamine concentrations. msu.runih.gov Antizyme binds to ODC and targets it for degradation by the proteasome. msu.ru While direct studies on the inhibitory effect of this compound on ODC are not extensively detailed in the provided context, as a spermine analog, it is expected to participate in this feedback loop, contributing to the downregulation of ODC activity.

Investigation of Cross-talk with Spermidine/Spermine N1-Acetyltransferase (SSAT) Pathway Elements

Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the polyamine catabolic pathway. researchgate.netnih.govnih.gov It acetylates spermidine and spermine, marking them for either export from the cell or for oxidation by acetylpolyamine oxidase (APAO). researchgate.netnih.govnih.gov The activity of SSAT is highly inducible by polyamines and their analogs. nih.govnih.gov This induction is a key mechanism for reducing intracellular polyamine levels. nih.gov

Certain polyamine analogs are potent inducers of SSAT activity. nih.gov For instance, N1,N11-bis(ethyl)norspermine has been identified as a very potent modulator of SSAT activity in cell culture systems. nih.gov The induction of SSAT can lead to a significant depletion of intracellular polyamine pools. oncotarget.com This sets up a futile metabolic cycle where the cell expends energy (ATP and acetyl-CoA) to synthesize polyamines, which are then immediately acetylated and broken down. nih.gov The investigation of how compounds like this compound interact with and potentially induce the SSAT pathway is a crucial area of research for understanding the intricate regulation of polyamine homeostasis.

Table of Research Findings on this compound and Related Compounds

Compound/FactorTarget Molecule/ProcessObserved EffectReference(s)
This compound Ribosomal TranslationEnhances aminoacyl-tRNA binding efficiency. oup.com
Peptidyltransferase ActivityNo direct effect on catalytic activity, but decreases fidelity. oup.com
5S rRNA ConformationInduces "loosening" of loop A and compacting of other loops/helices. nih.gov
Spermidine 30S Ribosomal Subunit StabilityStabilizes the 30S subunit and preserves the active conformation of helix 44. nih.govresearchgate.net
Spermine 5S rRNACross-linking leads to more efficient tRNA binding and peptidyl transferase activity. nih.gov
tRNA ConformationBinds at specific sites, altering the orientation of the anticodon stem. oup.com
Polyamine Analogs (e.g., N1,N11-bis(ethyl)norspermine) SSAT ActivityPotent inducers of SSAT activity, leading to polyamine depletion. nih.gov

Cellular Uptake Dynamics of Polyamines: A General Overview

The cellular uptake of polyamines, a class of compounds to which this compound belongs, is a complex process crucial for cell growth and proliferation. Cells have developed sophisticated systems to import these essential molecules from their environment. The transport of naturally occurring polyamines like spermine and spermidine is generally understood to occur through two primary pathways: endocytosis and solute carrier-mediated transport.

Characterization of Transport Mechanisms

The transport of polyamines into cells is not a simple diffusion process but is mediated by specific protein machinery. Research has identified several key components and mechanisms involved in this process.

One of the major pathways for polyamine uptake is a caveolae-dependent endocytic process . nih.gov This mechanism involves the binding of polyamines to proteins on the cell surface, followed by the internalization of these complexes into small vesicles called caveolae. nih.gov The release of polyamines from these vesicles into the cytoplasm is thought to be facilitated by nitric oxide (NO) produced by nitric oxide synthase 2 (NOS2). nih.gov The protein caveolin-1 (B1176169) appears to play a regulatory role in this process, as its knockdown has been shown to increase polyamine uptake in certain cancer cell lines. nih.gov

In addition to endocytosis, solute carrier transporters are also implicated in polyamine transport. The solute carrier SLC3A2, for instance, has been identified as a bidirectional transporter. nih.gov Under conditions of low intracellular polyamine levels, SLC3A2 can function to import putrescine, a precursor to spermine and spermidine. nih.gov Conversely, it can also export acetylated polyamines, contributing to the regulation of intracellular polyamine concentrations. nih.gov

Competition experiments have suggested that the natural polyamines putrescine, spermidine, and spermine may share a common transport system or very similar systems. nih.gov This transport is an active, energy-dependent process that allows cells to accumulate polyamines against a concentration gradient. nih.gov

Comparative Uptake Efficiencies in Model Organisms

Studies comparing the uptake of natural polyamines in different cell lines have revealed variations in transport efficiency, which can be influenced by the cell type and its physiological state. For example, some studies have indicated that prostate cancer cell lines may exhibit higher accumulation of spermine and spermidine compared to non-prostate cancer cell lines. nih.gov

The kinetics of polyamine transport, described by the Michaelis-Menten constants Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity), have been shown to differ among various cell lines. For instance, in one study, the Km values for the uptake of radiolabeled polyamines in the PC-3 prostate cancer cell line followed the order: ornithine > spermidine > spermine > putrescine. nih.gov In contrast, for the AT3B-1 prostate cancer cell line, the order was spermidine > ornithine > spermine > putrescine. nih.gov These findings underscore the cell-specific nature of polyamine transport.

It is important to reiterate that while these findings provide valuable insights into how polyamines are transported into cells, they are based on studies of naturally occurring polyamines. The specific uptake dynamics of the synthetic analogue this compound have not been reported, and it cannot be assumed that it would behave in an identical manner. Its unique chemical structure, featuring an azidobenzamidino group, could significantly influence its interaction with cellular transport proteins, leading to different uptake kinetics and efficiencies compared to its natural counterparts.

Methodological Advancements and Analytical Approaches Utilizing N 1 Azidobenzamidino Spermine

High-Resolution Mapping Techniques for Covalent Adducts

The covalent attachment of N(1)-(Azidobenzamidino)spermine to its binding partners on biomolecules necessitates precise methods to identify the exact sites of interaction. Techniques that rely on enzymatic digestion and subsequent analysis of the resulting fragments have proven instrumental in achieving high-resolution mapping of these covalent adducts.

RNase H Digestion and Primer Extension Analysis

Primer extension analysis is a powerful technique for identifying the precise location of modifications or adducts on a nucleic acid strand. libretexts.org In the context of this compound, once the photo-cross-linking reaction has occurred, a radiolabeled or fluorescently labeled DNA primer is annealed to a complementary sequence downstream of the expected binding region on the target DNA or RNA. libretexts.org A DNA polymerase or reverse transcriptase is then used to extend the primer. When the enzyme encounters the covalently attached this compound adduct, its progression is typically blocked, leading to the termination of the extension product.

The resulting truncated DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis. By running a sequencing ladder of the same DNA or RNA fragment alongside the primer extension products, the exact nucleotide at which the polymerase was halted can be determined, thus pinpointing the site of covalent modification by the photoaffinity label. libretexts.org

While direct evidence for the use of RNase H digestion in conjunction with this compound is not prevalent in the reviewed literature, this enzymatic approach offers a complementary strategy. RNase H specifically degrades the RNA strand of an RNA-DNA hybrid. If this compound is cross-linked to an RNA molecule that is subsequently hybridized with a DNA oligonucleotide, treatment with RNase H would result in cleavage of the RNA at sites flanking the adduct, providing another means to localize the binding site.

A study utilizing a different photoaffinity analog, (5-azido-2-nitrobenzoyl)spermine (B149646) (ANB-spermine), successfully employed a modification of the primer extension technique to map its binding sites on yeast DNA. nih.gov The results showed that the binding was not random, with a clear preference for thymidine (B127349) residues, particularly within TATA box sequences. nih.gov This demonstrates the utility of primer extension in identifying the sequence and structural determinants of polyamine binding.

Exonuclease Protection and Cleavage Site Determination

Exonuclease protection, or footprinting, is another valuable method for identifying the binding sites of molecules on DNA. mie-u.ac.jpnih.govspringernature.com This technique relies on the principle that a ligand, such as this compound, covalently bound to DNA will protect the nucleic acid from digestion by an exonuclease. nih.gov Exonucleases are enzymes that sequentially cleave nucleotides from the ends of a DNA strand. nih.gov

In a typical exonuclease protection assay, a DNA fragment is first labeled at one end (either 5' or 3'). mie-u.ac.jp The DNA is then incubated with this compound and subjected to UV irradiation to induce covalent cross-linking. Following the cross-linking reaction, the DNA is treated with an exonuclease, such as exonuclease III, which digests the DNA from the 3' end. nih.gov The enzyme will proceed along the DNA strand until it is blocked by the covalently attached polyamine adduct.

The resulting protected DNA fragments are then analyzed by denaturing polyacrylamide gel electrophoresis. The size of the protected fragment, determined by comparison to a sequencing ladder, reveals the boundary of the binding site relative to the labeled end of the DNA. mie-u.ac.jp

Research has specifically utilized exonuclease protection to determine the labeling sites of this compound (ABA-spermine) on the DNA of nucleosome core particles. nih.gov These experiments revealed specific sites of higher occupancy for the photoaffinity label, with a spacing of approximately 9.8 base pairs. nih.gov This finding suggested that the binding of polyamines can influence the helical twist of DNA within the nucleosome. nih.gov

Technique Principle Information Gained Relevant Findings with Polyamine Analogs
Primer Extension Analysis A polymerase extends a primer and stops at the site of a covalent adduct. libretexts.orgPrecise nucleotide location of the covalent adduct.ANB-spermine preferentially binds to thymidine residues, especially in TATA boxes. nih.gov
Exonuclease Protection A covalently bound ligand protects DNA from exonuclease digestion. mie-u.ac.jpnih.govThe boundary of the ligand's binding site on the DNA.N1-ABA-spermine labels DNA in nucleosome core particles at specific 9.8 bp intervals. nih.gov

Spectroscopic and Biophysical Characterization of this compound-Biomolecule Complexes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov In the context of this compound-biomolecule complexes, NMR can provide information on which parts of the polyamine are in close contact with the biomolecule and how the conformation of both molecules changes upon binding.

While specific NMR studies on this compound were not found in the reviewed literature, studies on the parent molecule, spermine (B22157), provide a foundation for the expected observations. NMR studies of spermine binding to a defined DNA sequence have shown that even when bound, spermine retains a significant degree of mobility. nih.gov This is evidenced by the observation of narrow resonance lines and weak positive nuclear Overhauser effects (NOEs), which are characteristic of small, freely rotating molecules. nih.govchemrxiv.org

For a larger derivative like this compound, it would be expected that the spermine moiety would still exhibit some flexibility, while the azidobenzamidino group would likely show more significant changes in its NMR spectrum upon binding and covalent cross-linking. These changes could include broadening of the resonance signals and the appearance of strong NOEs between the protons of the photoaffinity label and the protons of the biomolecule, indicating close spatial proximity. 23Na NMR has also been used to study the interaction of polyamines with DNA by monitoring the displacement of Na+ ions from the DNA phosphate (B84403) backbone, which provides a measure of the extent of charge neutralization by the polyamine. nih.gov

Use of Circular Dichroism for Conformational Studies

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring conformational changes in chiral molecules, such as DNA and proteins. researchgate.net The CD spectrum of DNA is particularly sensitive to its helical structure, with distinct spectral signatures for B-DNA, A-DNA, and Z-DNA conformations. researchgate.netnih.gov

The binding of ligands like this compound can induce significant changes in the CD spectrum of DNA, providing insights into how the polyamine alters the DNA structure. mdpi.com For instance, the B- to Z-DNA transition is known to be facilitated by polyamines. nih.gov

A study on this compound (ABA-spermine) demonstrated its ability to induce a B- to Z-DNA transition in poly(dG-m5dC) at a concentration of 30 µM. nih.gov This was compared to the parent polyamine, spermine, which induced the same transition at a lower concentration of 5 µM, indicating that the addition of the azidobenzamidino group modulates the interaction. nih.gov In contrast, a different spermine analog, ANB-spermine, was found to stabilize the B-form of DNA. nih.gov These findings highlight the utility of CD spectroscopy in characterizing the specific conformational effects of different polyamine derivatives.

Technique Principle Information Gained Relevant Findings with Polyamine Analogs
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to reveal molecular structure and dynamics. nih.govDetails of ligand-biomolecule contacts and conformational flexibility. nih.govchemrxiv.orgSpermine remains mobile when bound to DNA. nih.gov
Circular Dichroism Measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netInformation on the secondary structure of biomolecules and ligand-induced conformational changes. researchgate.netmdpi.comN1-ABA-spermine induces a B- to Z-DNA transition. nih.gov

Mass Spectrometry-Based Identification of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of biomolecules and their post-translational modifications, including covalent adducts from photoaffinity labeling. nih.goved.ac.uk Following the cross-linking of this compound to its target biomolecules and subsequent proteolytic digestion (for proteins) or enzymatic/chemical cleavage (for nucleic acids), MS can be used to identify the modified species. nih.govnih.gov

The general workflow involves the separation of the resulting peptides or oligonucleotides, typically by liquid chromatography (LC), followed by their introduction into the mass spectrometer. High-resolution mass spectrometry can accurately determine the mass of the modified species. The mass of the this compound adduct will result in a characteristic mass shift in the modified peptide or oligonucleotide, allowing for its identification.

Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide or oligonucleotide. nih.gov In an MS/MS experiment, the modified species is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can reveal the sequence of the peptide or oligonucleotide and, crucially, the site of covalent attachment of the this compound moiety. nih.gov

Recent studies have detailed the mass spectrometric analysis of proteins covalently modified with polyamines like putrescine, spermidine (B129725), and spermine. nih.gov These studies have identified characteristic fragmentation patterns, including neutral losses from the polyamine adducts, which can serve as signature ions for identifying polyaminated peptides. nih.gov While these studies did not use this compound specifically, the principles and methodologies are directly applicable to identifying biomolecules labeled with this photoaffinity reagent. The development of specialized software for analyzing cross-linked peptides has further enhanced the power of this approach. sigmaaldrich.comresearchgate.netplos.orgresearchgate.net

Technique Principle Information Gained Relevant Findings with Polyamine Analogs
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.goved.ac.ukIdentification of modified biomolecules based on mass shift.-
Tandem Mass Spectrometry (MS/MS) Fragments ions and measures the mass of the fragments to determine molecular structure. nih.govSequence of the modified biomolecule and the precise site of covalent attachment. nih.govCharacteristic neutral losses from polyamine adducts can be used as signature ions for identification. nih.gov

Comparative Academic Studies of N 1 Azidobenzamidino Spermine with Other Polyamine Analogs

Comparative Efficacy and Selectivity with N(1)-Azidonitrobenzoyl (ANB)-spermine

Both N(1)-(Azidobenzamidino)spermine and N(1)-Azidonitrobenzoyl (ANB)-spermine are photoaffinity labels designed to identify the cellular partners of polyamines. They share a common spermine (B22157) backbone and a terminal azide (B81097) group, which upon irradiation with UV light, generates a highly reactive nitrene that covalently crosslinks to nearby molecules. However, their efficacy and selectivity are dictated by the distinct chemical nature of their photoreactive head groups.

ANB-spermine was developed as a photoaffinity analog of acetylspermine. nih.gov Its azidonitrobenzoyl group mimics an N-acetylated polyamine, directing its interactions. Studies using ANB-spermine have successfully identified its binding sites on double-stranded DNA. nih.gov These binding events were found to be non-random, with a primary preference for thymidine (B127349) residues. nih.gov The strongest binding was observed at the 'TATA element' in the promoter region of a yeast gene, indicating that ANB-spermine is an effective probe for DNA secondary structure and suggests a role for polyamines in modulating chromatin architecture. nih.gov

In contrast, the azidobenzamidino group of this compound is designed to mimic a guanidinium (B1211019) group. This structural feature suggests that its binding selectivity would differ significantly from that of ANB-spermine. It is hypothesized to target proteins or nucleic acid structures that specifically recognize guanidinium moieties, which are common in arginine-rich motifs involved in protein-RNA and protein-DNA interactions. Therefore, while both compounds are used to map polyamine binding sites, they are tailored for different molecular recognition patterns, providing complementary information. ANB-spermine is selective for sites that accommodate acetylated polyamines, such as specific DNA sequences, whereas this compound would theoretically target sites with an affinity for guanidinium-like structures.

Table 1: Comparative Features of this compound and N(1)-Azidonitrobenzoyl (ANB)-spermine

Feature This compound N(1)-Azidonitrobenzoyl (ANB)-spermine
Probe Type Photoaffinity Label Photoaffinity Label
Mimicry Designed to mimic a guanidinium group Designed to mimic an acetylated polyamine nih.gov
Photoreactive Group Azidobenzamidino Azidonitrobenzoyl nih.gov
Primary Target Class Likely proteins/nucleic acids recognizing guanidinium groups DNA, specifically thymidine and TATA boxes nih.gov
Research Application Identification of specific polyamine binding proteins and nucleic acid structures. Probing DNA secondary structure and polyamine-chromatin interactions. nih.gov

Distinctions from Non-Photoreactive Polyamine Analogs in Functional Studies (e.g., BENSPM/DENSPM)

A major class of polyamine analogs, including N1,N11-bis(ethyl)norspermine (BENSPM, also known as DENSPM) and N1,N12-bis(ethyl)spermine (BESPM), are non-photoreactive and function primarily by modulating polyamine metabolism. nih.gov Unlike photoreactive probes that identify binding partners, these analogs trigger significant downstream cellular responses, making them valuable for studying the functional consequences of altered polyamine homeostasis and as potential therapeutic agents. nih.govnih.gov

The primary mechanism of action for DENSPM is the potent induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. mdpi.commdpi.com This superinduction of SSAT leads to the rapid acetylation and subsequent depletion of intracellular spermine and spermidine pools. nih.govmdpi.com This profound disruption of polyamine levels inhibits tumor cell growth and can induce apoptosis. nih.govnih.gov Consequently, DENSPM and related compounds have been extensively studied as antineoplastic agents in various cancer models, including prostate and breast cancer. nih.govnih.gov The efficacy of these analogs is often correlated with the degree of SSAT induction and subsequent polyamine pool depletion. nih.gov

The fundamental distinction lies in their research application and mode of action. This compound is a tool for identification; it is used to answer the question "What does spermine bind to?". Upon photo-crosslinking, it provides a snapshot of the direct molecular interactions of a polyamine analog within the cell. In contrast, DENSPM is a tool for functional perturbation; it is used to address the question "What happens when polyamine metabolism is dysregulated?". Its effects are not based on covalent labeling but on initiating a cascade of metabolic events, primarily through the upregulation of SSAT. mdpi.commdpi.com This leads to broad changes in cellular physiology, including effects on cell cycle, proliferation, and survival. nih.gov

Table 2: Distinction Between Photoreactive and Non-Photoreactive Polyamine Analogs

Feature This compound (Photoreactive) BENSPM/DENSPM (Non-Photoreactive)
Primary Function To identify and covalently label molecular binding partners. To modulate polyamine metabolism and study functional outcomes. nih.govmdpi.com
Mode of Action Forms a covalent bond with target molecules upon UV activation. Competitively inhibits polyamine uptake and potently induces the expression and activity of the SSAT enzyme. nih.govmdpi.com
Primary Cellular Effect Stable, covalent labeling of specific proteins or nucleic acids. Depletion of natural polyamine pools (spermidine, spermine) and accumulation of putrescine. nih.gov
Information Gained Identity and location of polyamine binding sites (e.g., transporters, enzymes, DNA/RNA). Understanding the role of polyamine homeostasis in cell growth, proliferation, and apoptosis. nih.govnih.gov
Therapeutic Potential Primarily a research tool. Investigated as an antineoplastic agent in clinical trials. nih.gov

General Principles of Polyamine Analogue Design for Biological Probes

The design of polyamine analogues as biological probes is a strategic process aimed at creating molecules that can effectively interrogate the complex biology of polyamines. Several key principles guide their synthesis and application:

Structural Mimicry and Backbone Modification : The analogue's core structure must resemble natural polyamines to be recognized by cellular machinery like the polyamine transport system (PTS). nih.gov The length of the aliphatic chain between amino groups is a critical determinant of biological activity. Systematic modifications to this backbone, such as creating homologues (e.g., norspermine, homospermine), help to establish structure-activity relationships for specific biological functions. nih.gov

Terminal Group Substitution : The nature of the substituents on the terminal nitrogen atoms significantly influences the analogue's properties. The size and charge of these groups can affect the analogue's ability to be transported into the cell, its affinity for binding sites, and its metabolic stability. nih.gov For example, the addition of ethyl groups, as seen in BENSPM, creates a molecule that is not a substrate for terminal catabolism but is a potent inducer of SSAT. nih.gov

Incorporation of Reporter or Reactive Moieties : To function as probes, analogues are often equipped with specific chemical functionalities.

Photoreactive Groups : The inclusion of a photo-activatable group, such as an azide, allows for photoaffinity labeling. nih.gov This technique is invaluable for irreversibly capturing and subsequently identifying transient or low-affinity interactions with binding partners like enzymes or nucleic acids.

Fluorescent Tags : Attaching a fluorophore, such as nitrobenzofurazan (NBD) or a BODIPY dye, creates a fluorescent probe. researchgate.net These probes are essential for visualizing the cellular uptake and subcellular localization of polyamines in real-time using fluorescence microscopy, providing direct evidence of transport and accumulation. researchgate.net

Target-Specific Design : Analogues can be rationally designed to target distinct components of polyamine biology. Some are designed to specifically inhibit biosynthetic enzymes like ornithine decarboxylase (ODC), while others, like DENSPM, target the catabolic pathway. nih.govmdpi.com Probes can also be designed to have high affinity for the polyamine transport system, making them useful for studying its kinetics and for selectively delivering cargo into cancer cells, which often have upregulated PTS activity. nih.gov

These design principles allow for the creation of a diverse toolkit of polyamine analogues, each tailored to answer specific biological questions, from identifying molecular interactions to understanding the broad physiological consequences of manipulating polyamine metabolism.

Future Directions in Research with N 1 Azidobenzamidino Spermine

Integration with Advanced Bioorthogonal "Click Chemistry" Methodologies

The presence of an azide (B81097) moiety in N(1)-(Azidobenzamidino)spermine is a key feature that allows for its conjugation to a wide array of reporter molecules and functional tags via "click chemistry". mdpi.comresearchgate.net This class of reactions is known for being highly specific, efficient, and biocompatible, making it ideal for use in complex biological systems. mdpi.comapjonline.in Future research will focus on exploiting this "clickable" handle through several advanced methodologies.

One of the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.commdpi.com This reaction joins the azide group on the probe with a terminal alkyne on a reporter molecule (such as a fluorophore or a biotin (B1667282) tag) to form a stable triazole linkage. apjonline.inmdpi.com Another powerful technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free alternative that circumvents the issue of copper's toxicity in living cells. medchemexpress.comnih.govrsc.org SPAAC utilizes strained cyclooctynes, such as DBCO or BCN, which react readily with azides under physiological conditions. medchemexpress.comrsc.org

The integration of this compound with these click chemistry techniques opens up numerous possibilities. For instance, researchers can attach fluorescent dyes to visualize the probe's subcellular localization and trafficking in real-time. nih.govrsc.org Furthermore, by clicking the probe to affinity tags like biotin, it becomes possible to perform activity-based protein profiling to isolate and identify its binding partners.

A summary of relevant click chemistry reactions is provided below:

Interactive Table: Bioorthogonal Click Chemistry Reactions
Reaction Name Key Reactants Catalyst Key Features Relevant Applications
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne Copper(I) High yield, high specificity, stable triazole product. apjonline.inmdpi.com In vitro labeling, synthesis of bioconjugates. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Cyclooctyne (e.g., DBCO, BCN) None (Copper-free) Biocompatible, avoids copper toxicity, fast reaction rates. medchemexpress.comrsc.org Live-cell imaging, in vivo studies. nih.gov

Elucidating Novel Biological Targets and Pathways

Polyamines like spermine (B22157) are involved in a multitude of critical cellular processes, including cell proliferation, gene expression, and stabilization of nucleic acids. nih.gov However, the precise mechanisms and full range of their interactions are not completely understood. nih.gov this compound, when used in conjunction with click chemistry, serves as a powerful chemical probe to unravel these complexities.

By introducing the "clickable" azido (B1232118) group, researchers can tag and identify the molecular machinery that interacts with the polyamine. nih.gov After the probe binds to its cellular targets, it can be covalently linked to a reporter molecule via a click reaction. This allows for the subsequent isolation and identification of the target proteins or nucleic acids through techniques like mass spectrometry or sequencing. This approach can help to map the polyamine interactome with high precision.

Future studies will likely employ this strategy to investigate how polyamine interactions change in different cellular states, such as during the cell cycle or in response to stress. mdpi.com This could reveal, for example, how polyamines contribute to the regulation of protein networks or gene expression programs. Furthermore, comparing the targets of this compound in cancer cells versus healthy cells could uncover novel targets for therapeutic intervention, given the known dysregulation of polyamine metabolism in cancer. nih.govnih.gov

Development of Next-Generation Photoreactive Polyamine Probes

Building on the foundation of this compound, there is significant potential for the development of next-generation photoreactive polyamine probes with enhanced capabilities. cam.ac.uk These new probes could be designed to have improved photophysical properties, such as brighter fluorescence or emission at longer wavelengths to allow for deeper tissue imaging. rsc.org

One area of development is the creation of polyamine-based fluorescent sensors. nih.gov These probes could be engineered to exhibit a change in their fluorescence signal upon binding to a specific target, allowing for real-time monitoring of polyamine dynamics within living cells. biorxiv.org This would provide invaluable insights into the spatial and temporal regulation of polyamine signaling pathways.

Another exciting direction is the development of polyamine-derived photosensitizers for applications like photodynamic therapy (PDT). nih.gov In PDT, a photosensitizer is delivered to cancer cells and then activated by light, leading to the production of reactive oxygen species that kill the cells. nih.gov By attaching a photosensitizer to a polyamine scaffold, it may be possible to selectively deliver the therapeutic agent to cancer cells that have high polyamine uptake, thereby minimizing side effects. nih.gov The design of such probes could be optimized to improve their excitation wavelength for better tissue penetration. nih.gov

Future research in this area will focus on synthesizing and screening libraries of new polyamine probes to identify candidates with superior performance for both imaging and therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What is the functional role of N(1)-(Azidobenzamidino)spermine in polyamine metabolism, and how can its interactions with key enzymes be experimentally validated?

  • Methodological Answer : To assess its role, use competitive inhibition assays with spermine synthase (SMS) or spermine oxidase (SMOX), comparing kinetic parameters (e.g., KmK_m, VmaxV_{max}) against unmodified spermine. Employ HPLC or LC-MS to quantify metabolic intermediates (e.g., spermidine, H2_2O2_2) in cell lysates . For structural insights, perform X-ray crystallography or molecular docking studies to analyze azidobenzamidino substitution effects on enzyme active sites .

Q. What are the optimal synthesis and characterization protocols for this compound?

  • Methodological Answer : Synthesize via azide-alkyne Huisgen cycloaddition (click chemistry) using spermine and azidobenzoyl precursors. Purify using reverse-phase HPLC, and validate purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For stability testing, monitor decomposition under physiological conditions (pH 7.4, 37°C) over 24–72 hours using UV-Vis spectroscopy .

Q. How can researchers detect and quantify this compound in cellular models?

  • Methodological Answer : Use metabolic tracing with 3^3H or 14^{14}C-labeled analogs, followed by scintillation counting. For non-radioactive detection, develop a polyclonal antibody against the azidobenzamidino moiety and validate via Western blot (1:500–1:3000 dilution) or ELISA. Cross-reactivity controls should include unmodified spermine and spermidine .

Advanced Research Questions

Q. How should experimental designs account for sequence-dependent DNA interactions when studying this compound as a crosslinking agent?

  • Methodological Answer : Use DNA duplexes with variable flanking sequences (e.g., d(TGCA)·d(TGCA) vs. GC-rich regions) to assess crosslinking efficiency via gel electrophoresis or MALDI-TOF. Include controls with unmodified spermine to differentiate sequence selectivity. For in vivo relevance, replicate low counterion conditions (10 mM K+^+) to mimic cellular environments .

Q. What strategies resolve contradictions in enzyme inhibition data when this compound exhibits conflicting effects on SMOX activity?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding affinities under varying pH and redox conditions. Use siRNA knockdown of SMOX in cell lines to isolate its contribution to oxidative stress pathways. Validate findings with parallel assays measuring H2_2O2_2 production (e.g., Amplex Red) and spermidine/putrescine ratios .

Q. How can metabolic profiling techniques elucidate the impact of this compound on oxidative stress pathways?

  • Methodological Answer : Conduct NMR-based metabolomics (e.g., 1^1H NMR, PLS-DA) on tissue extracts to quantify betaine, taurine, and glutathione levels. Pair with qRT-PCR to measure antioxidant gene expression (e.g., SOD1, CAT). For temporal resolution, use live-cell imaging with ROS-sensitive dyes (e.g., DCFH-DA) in real-time assays .

Q. What experimental models are appropriate for studying this compound's role in microbial resistance mechanisms?

  • Methodological Answer : Test antimicrobial activity using minimum inhibitory concentration (MIC) assays against uropathogenic E. coli or S. aureus. Compare growth curves in polyamine-deficient media supplemented with this compound vs. spermine. Use transcriptomics (RNA-seq) to identify polyamine-stress-response genes .

Methodological Notes for Data Rigor

  • Crosslinking Studies : Always include temperature-controlled melting experiments (UV-Vis at 260 nm) to confirm DNA duplex stability during crosslinking .
  • Antibody Validation : Pre-adsorb antibodies with excess spermine to confirm specificity for the azidobenzamidino epitope .
  • Metabolomic Normalization : Normalize NMR data to tissue weight or protein content to mitigate batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.